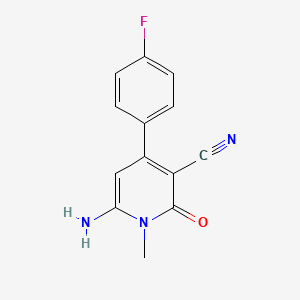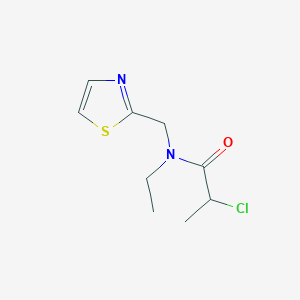![molecular formula C10H11N5O B2725677 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034309-36-7](/img/structure/B2725677.png)
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique bicyclic structure, which includes a triazole ring fused to a pyridazine ring, and an oxabicycloheptane moiety. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: The triazole intermediate is then subjected to a condensation reaction with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the Oxabicycloheptane Moiety: The final step involves the cycloaddition of the triazolopyridazine intermediate with an epoxide or a related compound to introduce the oxabicycloheptane structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
化学反応の分析
Types of Reactions
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyridazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
科学的研究の応用
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or blocking receptor signaling.
類似化合物との比較
Similar Compounds
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane: shares structural similarities with other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the triazole, pyridazine, and oxabicycloheptane moieties. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
IUPAC Name |
5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAYBFLRFLFWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2725594.png)





![N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725604.png)



![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

